molecular formula C20H18F3N3O2S2 B11580929 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B11580929
M. Wt: 453.5 g/mol
InChI Key: DCZQMMRAGUZWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The introduction of the methoxyphenyl and trifluoromethyl groups is usually accomplished through electrophilic aromatic substitution reactions. The final step involves the formation of the propanamide moiety, which can be achieved through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound may serve as a probe or ligand in biochemical studies, particularly those involving pyrimidine-binding proteins or enzymes.

    Medicine: Due to its structural features, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and methoxyphenyl groups could enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine: Shares the pyrimidine core with similar substituents.

    N-(thiophen-2-ylmethyl)propanamide: Contains the same amide linkage and thiophene group.

Uniqueness

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both a trifluoromethyl group and a methoxyphenyl group on the pyrimidine ring, along with the thiophene and propanamide moieties, makes it distinct from other similar compounds.

Properties

Molecular Formula

C20H18F3N3O2S2

Molecular Weight

453.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C20H18F3N3O2S2/c1-28-14-6-4-13(5-7-14)16-11-17(20(21,22)23)26-19(25-16)30-10-8-18(27)24-12-15-3-2-9-29-15/h2-7,9,11H,8,10,12H2,1H3,(H,24,27)

InChI Key

DCZQMMRAGUZWMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NCC3=CC=CS3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.